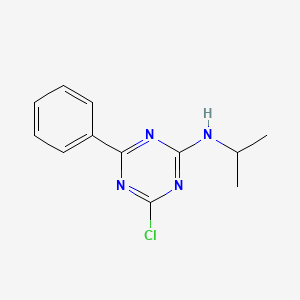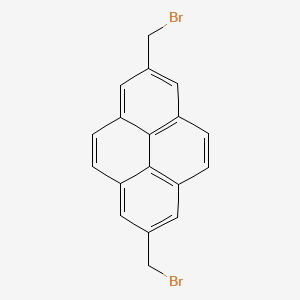
2,7-Bis(bromomethyl)pyrene
Übersicht
Beschreibung
2,7-Bis(bromomethyl)pyrene is a chemical compound with the molecular formula C18H12Br2 and a molecular weight of 388.1 . It is a derivative of pyrene, a renowned aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 2,7-Bis(bromomethyl)pyrene involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again, followed by extraction with water .Molecular Structure Analysis
The 2 and 7 positions of pyrene are activated towards electrophilic aromatic substitution to a lesser extent than the 1, 3, 6, and 8 positions, but they can react selectively if a very bulky electrophile is employed .Chemical Reactions Analysis
2,7-Bis(bromomethyl)pyrene possesses a reactive structure due to the presence of the bromomethyl groups. This could make it a potential candidate for use in organic synthesis reactions.Physical And Chemical Properties Analysis
2,7-Bis(bromomethyl)pyrene has a melting point of >255 °C (decomp) and a predicted boiling point of 507.4±30.0 °C . Its density is predicted to be 1.756±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Electron Delocalization and Structural Analysis
2,7-Bis(bromomethyl)pyrene derivatives are studied for their electron delocalization properties, which are crucial in understanding their chemical behavior. For instance, the reduction of certain pyrene derivatives leads to extensive electron delocalization over the pyrenylene bridge and between boron centers, as evidenced in studies involving cyclic voltammetry, X-ray crystallography, and spectroscopy (Ji et al., 2015).
2. Synthesis of Hyper-Cross-Linked Polyaromatic Spheres
2,7-Bis(bromomethyl)pyrene is utilized in the synthesis of hyper-cross-linked polyaromatic spheres. These spheres are instrumental in catalyzing electrophilic substitution reactions, demonstrating their utility in organic synthesis and materials science (Kalla et al., 2018).
3. Development of Persistent Radical Cation and Dication
The study of 2,7-bis(dianisylamino)pyrene has led to the isolation and characterization of persistent radical cation and dication. These findings are significant in the field of organic electronics and photophysics, where understanding the behavior of charged species is crucial (Kurata et al., 2016).
4. Versatility in Structural Forms
Research on derivatives of 2,7-Bis(bromomethyl)pyrene reveals a variety of structural forms and polymorphs. This versatility is essential for applications in crystal engineering and design of materials with specific physical properties (Batsanov et al., 2012).
5. Photophysical and Electrochemical Properties
Studies have explored the photophysical and electrochemical properties of pyrenes substituted with donors or acceptors, including derivatives of 2,7-Bis(bromomethyl)pyrene. These properties are vital for the development of photonic and electronic devices (Ji et al., 2018).
Wirkmechanismus
Reduction of 2,7-Bis(bromomethyl)pyrene gives rise to anions with extensive delocalization over the pyrenylene bridge and between the boron centers at the 2- and 2,7-positions . One-electron reduction of 2,7-Bis(bromomethyl)pyrene gives a radical anion with a centrosymmetric semiquinoidal structure .
Eigenschaften
IUPAC Name |
2,7-bis(bromomethyl)pyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLGNWAJDLDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500795 | |
| Record name | 2,7-Bis(bromomethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(bromomethyl)pyrene | |
CAS RN |
63996-39-4 | |
| Record name | 2,7-Bis(bromomethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




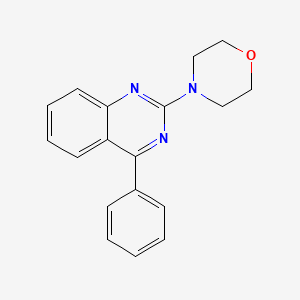
![4-chloro-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3055255.png)
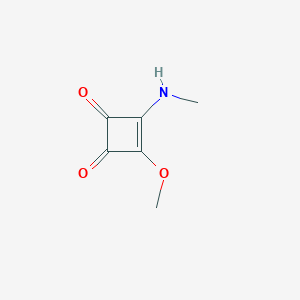
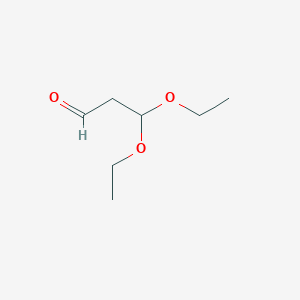


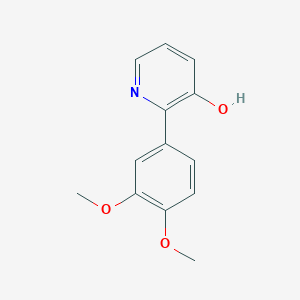
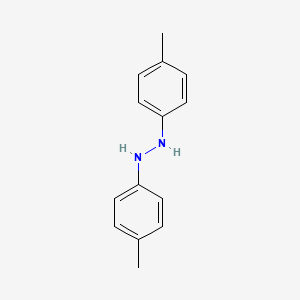

![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)

![Benz[a]anthracene-7,12-dione, 4-bromo-](/img/structure/B3055272.png)
